molecular formula C14H16N2O B1349488 N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine CAS No. 353779-31-4

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine

Cat. No. B1349488
M. Wt: 228.29 g/mol
InChI Key: GOBXDYYANOXDAQ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine family of compounds and is structurally similar to other compounds that have been investigated for their potential therapeutic effects. In

Mechanism Of Action

The exact mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. It may also modulate the activity of the sigma-1 receptor, which has been implicated in various neurological disorders.

Biochemical And Physiological Effects

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in lab experiments is its high affinity for several receptors in the brain, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation is that its effects may be dose-dependent and may vary depending on the animal model or cell line used in the experiment.

Future Directions

There are several future directions for research on N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is its potential as a research tool for studying the function of various receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and its effects on different physiological processes.
In conclusion, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine as a therapeutic agent and research tool.

Scientific Research Applications

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, cognition, and perception.

properties

IUPAC Name

1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXDYYANOXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355118
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine

CAS RN

353779-31-4
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methoxybenzyl chloride (1.50 g, 9.5 mmol) and 2-(Aminomethyl)pyridine (5.18 g, 47 mmol) were dissolved in 800 mL CH3CN. To this solution was added potassium carbonate (1.324 g, 9.5 mmol) and the mixture was stirred at room temperature for three days. The solvent was evaporated, and the residual oil was dissolved in CH2Cl2 (75 mL) and extracted with water (75 mL×3). The combined CH2Cl2 layers were reduced in volume, and the resulting yellow-orange oil was purified by silica gel chromatography eluting with CH2Cl2, followed by a 3% (NH3)MeOH/97% CH2Cl2 solution (62%). 1H NMR (CDCl3) δ 8.520 (dd, 1H, Ar), 7.600 (m, 1H, Ar), 7.335 (d, 1H, Ar), 7.27 (d, 1H, Ar), 7.211 (t, 1H, Ar), 7.113 (m, 1H, Ar), 6.895 (t, 1H, Ar), 6.832 (d, 1H, Ar), 3.921 (s, 2H, —CH2—), 3.864 (s, 2H, —CH2—), 3.800 (s, 3H, —OCH3), 3.043 (s(br), 1H, —CH—). Mass Spec.=229.13 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1.324 g
Type
reactant
Reaction Step Two

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